![molecular formula C13H19Cl2N3O B2895806 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride CAS No. 2418679-53-3](/img/structure/B2895806.png)
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride
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Overview
Description
The compound “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” is a type of quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .
Synthesis Analysis
An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Chemical Reactions Analysis
Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .Scientific Research Applications
Anticancer Activity
Quinazolinones have been identified as having potent anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. EN300-26864933 could be investigated for its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Its potential activity against specific cancer cell lines, such as lung or pancreatic cancer cells, could be a focus of research, considering the success of other quinazoline derivatives like erlotinib and gefitinib .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has intensified the need for new antibacterial agents. Quinazolinone derivatives have shown promising antimicrobial properties. Research into EN300-26864933 could explore its effectiveness against resistant bacteria strains, potentially leading to the development of new antibiotics .
Antifungal Applications
Similar to their antibacterial properties, quinazolinones can also exhibit antifungal activityEN300-26864933 could be studied for its use in treating fungal infections, with a focus on its structure-activity relationship to optimize its antifungal properties .
Anti-inflammatory and Analgesic Effects
Quinazolinones have demonstrated anti-inflammatory and analgesic effectsEN300-26864933 could be applied in the development of new anti-inflammatory drugs or analgesics, potentially offering a novel mechanism of action or improved safety profiles over existing medications .
Anticonvulsant Properties
Research into the anticonvulsant properties of quinazolinones could lead to new treatments for epilepsy and other seizure disordersEN300-26864933 might be a candidate for the development of drugs that target specific receptors or ion channels involved in seizure activity .
Antipsychotic and Anti-Parkinsonism Potential
Quinazolinones have been associated with antipsychotic and anti-Parkinsonism activities. Investigating EN300-26864933 in this context could contribute to the discovery of new therapeutic options for psychiatric disorders and Parkinson’s disease .
Antimalarial Activity
Given the historical use of quinazoline derivatives in treating malaria, EN300-26864933 could be explored for its potential antimalarial effects. This research could be particularly valuable in areas where resistance to current antimalarial drugs is prevalent .
Antiviral Research
Quinazolinones have shown activity against various virusesEN300-26864933 could be part of antiviral drug development, especially for diseases where effective treatments are still needed, such as HIV .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets due to their distinct biopharmaceutical activities . These interactions result in a broad range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a wide range of biological pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological target and the context in which the compound is used .
Result of Action
Given the wide range of biological activities associated with quinazoline and quinazolinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Future Directions
The future directions for “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” and similar compounds likely involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse set of biological activities of quinazolinones have encouraged many medicinal chemists to investigate these fused heterocycles as novel drug molecules .
properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWUAKTGLSMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride |
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